molecular formula C11H14N2O3S B1175581 [Ethyl(methyl)amino]-hydroxy-oxoazanium CAS No. 19092-01-4

[Ethyl(methyl)amino]-hydroxy-oxoazanium

Cat. No.: B1175581
CAS No.: 19092-01-4
Attention: For research use only. Not for human or veterinary use.
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Description

The compound "[Ethyl(methyl)amino]-hydroxy-oxoazanium" is a quaternary ammonium derivative characterized by an azanium core (NH₄⁺) substituted with ethyl, methyl, hydroxyl, and oxo groups.

Properties

CAS No.

19092-01-4

Molecular Formula

C11H14N2O3S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: [Ethyl(methyl)amino]-hydroxy-oxoazanium can be synthesized through the reaction of nitrous acid (HNO2) with secondary amines. The nitrous acid is typically generated in situ from sodium nitrite (NaNO2) and a mineral acid like hydrochloric acid (HCl). The reaction proceeds as follows: [ \text{HONO} + \text{R}_2\text{NH} \rightarrow \text{R}_2\text{N-NO} + \text{H}_2\text{O} ] where R represents the methyl and ethyl groups .

Industrial Production Methods: Industrial production of methylethylnitroamine involves the controlled reaction of nitrous acid with secondary amines under specific conditions to ensure high yield and purity. The process typically includes steps for the purification and isolation of the final product to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: [Ethyl(methyl)amino]-hydroxy-oxoazanium undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

[Ethyl(methyl)amino]-hydroxy-oxoazanium has several applications in scientific research:

Mechanism of Action

[Ethyl(methyl)amino]-hydroxy-oxoazanium exerts its effects primarily through the formation of alkylating agents that modify DNA bases, leading to mutations. The compound undergoes metabolic activation to form diazonium ions, which are highly reactive and can alkylate DNA, causing mutations and potentially leading to cancer .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize "[Ethyl(methyl)amino]-hydroxy-oxoazanium," the following structurally analogous compounds are analyzed based on synthesis, reactivity, and applications:

Table 1: Key Properties of Target Compound and Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications References
This compound Not Available Not Reported Not Reported Ethyl, methyl, hydroxyl, oxo Hypothetical: Catalysis, APIs
Ethyl 2-(N-Methoxy-N-Methylamino)-2-oxoacetate 139507-52-1 C₆H₁₁NO₄ 161.16 Ethyl ester, oxo, methoxy Intermediate in organic synthesis
Methyl-3-amino-4-hydroxybenzoate Not Provided C₈H₉NO₃ 167.16 Amino, hydroxyl, methyl ester Benzoxazole synthesis
Ethyl-2-benzothiazolyl acetate Not Provided C₁₁H₁₁NO₂S 221.27 Benzothiazole, acetate Building block for heterocycles

Physicochemical and Functional Differences

  • Solubility: Ethyl 2-(N-Methoxy-N-Methylamino)-2-oxoacetate (logP = 0.4) is moderately lipophilic, favoring organic solvents , whereas methyl-3-amino-4-hydroxybenzoate’s hydroxyl group increases aqueous solubility . The target compound’s hydroxyl and charged azanium core may render it highly water-soluble.
  • Thermal Stability : Ethyl-2-benzothiazolyl acetate derivatives exhibit stability up to 200°C due to aromatic benzothiazole rings . The target compound’s stability remains speculative but may be lower due to its ionic nature.

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